Biosynthetic Divergence: Olean-12-ene vs Urs-12-ene
The biosynthesis of olean-12-ene and urs-12-ene diverges mechanistically at the Δ12 double bond formation step. In olean-12-ene, hydrogen elimination occurs via a different pathway compared to urs-12-ene, as demonstrated by 13C-2H labeling patterns in tissue cultures of Isodon japonicus Hara [1]. This mechanistic difference underscores that the two scaffolds are not metabolically interchangeable and may require distinct enzymatic conditions for biosynthesis or semisynthesis.
| Evidence Dimension | Hydrogen elimination mechanism at C-11/C-12 during Δ12 double bond formation |
|---|---|
| Target Compound Data | Distinct 13C-2H labeling pattern consistent with a specific hydrogen elimination pathway |
| Comparator Or Baseline | Urs-12-ene: Different 13C-2H labeling pattern, indicating a different hydrogen elimination mechanism |
| Quantified Difference | Qualitative difference in labeling pattern; pathway divergence confirmed |
| Conditions | Tissue cultures of Isodon japonicus Hara fed with [5-13C,5-2H2]mevalonolactone |
Why This Matters
Demonstrates that olean-12-ene and urs-12-ene are formed via distinct biosynthetic routes, making them non-equivalent scaffolds for metabolic engineering studies or natural product discovery programs.
- [1] Seo S, Tomita Y, Tori K, Yoshimura Y. Stereochemistry at C-11 and C-12 in the biosynthesis of olean-12-ene, urs-12-ene, and β-sitosterol from [5-13C,5-2H2]mevalonolactone in tissue cultures of Isodon japonicus Hara. J Chem Soc Chem Commun. 1980:1275-1277. View Source
